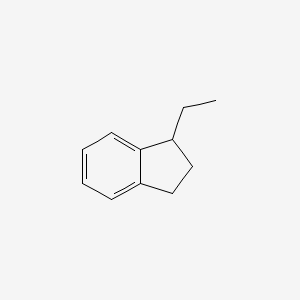

1-Ethylindan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-6,9H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECAQUZEXAHWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871102 | |

| Record name | 1-Ethyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4830-99-3 | |

| Record name | 1-Ethylindane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004830993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ETHYLINDAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYLINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN3B7M4JHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 1-Ethylindan (CAS: 4830-99-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-Ethylindan, a substituted indan derivative. While specific biological activity data for this compound is not extensively documented in publicly available literature, this document consolidates its known physicochemical and spectroscopic properties. The information presented herein serves as a foundational resource for researchers interested in the potential applications of this compound and other indan derivatives in medicinal chemistry and drug development.

Physicochemical Properties

This compound, with the chemical formula C₁₁H₁₄, is an aromatic hydrocarbon.[1] Its fundamental physicochemical properties are summarized in the table below, compiled from various chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ | PubChem[1] |

| Molecular Weight | 146.23 g/mol | PubChem[1] |

| CAS Number | 4830-99-3 | PubChem[1] |

| IUPAC Name | 1-ethyl-2,3-dihydro-1H-indene | PubChem[1] |

| Synonyms | 1-Ethylindane, Indan, 1-ethyl- | PubChem[1] |

| Density | 0.936 g/cm³ (predicted) | ECHEMI |

| Boiling Point | 222 °C at 760 mmHg (predicted) | ECHEMI |

| Refractive Index | 1.523 (predicted) | ECHEMI |

| Flash Point | 75.5 °C (predicted) | ECHEMI |

| XLogP3 | 3.6 | PubChem[1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the available spectroscopic data and their interpretation.

Mass Spectrometry (MS)

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The gas chromatography-mass spectrometry (GC-MS) data from the NIST Mass Spectrometry Data Center shows a molecular ion peak ([M]⁺) at m/z 146, which corresponds to the molecular weight of the compound.[1] The fragmentation pattern is consistent with the structure of an ethyl-substituted indan, with major fragments observed at m/z 117 and 115.[1]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the presence of its key functional groups. The vapor phase IR spectrum is available on PubChem.[1] The spectrum is expected to exhibit characteristic absorption bands for C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic part of the molecule (below 3000 cm⁻¹). Bending vibrations for the aromatic ring are also expected in the fingerprint region.

Synthesis of this compound

A plausible synthetic route to this compound is through the Friedel-Crafts alkylation of indan with an ethylating agent, such as ethyl bromide or ethene, in the presence of a Lewis acid catalyst like aluminum chloride.

Representative Experimental Protocol for Friedel-Crafts Alkylation

The following is a representative protocol for the synthesis of this compound. Note: This is a generalized procedure and may require optimization for specific laboratory conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent such as carbon disulfide (CS₂) or nitrobenzene under a nitrogen atmosphere.

-

Addition of Reactants: Cool the mixture in an ice bath. Add a solution of indan in the same solvent to the flask. Subsequently, add ethyl bromide dropwise from the dropping funnel with continuous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

References

Spectroscopic Profile of 1-Ethylindan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Ethylindan (CAS No: 4830-99-3, Molecular Formula: C₁₁H₁₄, Molecular Weight: 146.23 g/mol ). The document details experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.10 | m | 4H | Ar-H |

| 3.25 | m | 1H | CH -CH₂CH₃ |

| 2.90 | t | 2H | Ar-CH ₂ |

| 2.10 | m | 1H | CH ₂-CH(Et)- |

| 1.85 | m | 1H | CH ₂-CH(Et)- |

| 1.70 | m | 2H | CH-CH ₂-CH₃ |

| 0.95 | t | 3H | CH₂-CH ₃ |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 145.0 | Ar-C |

| 143.5 | Ar-C |

| 126.5 | Ar-C H |

| 126.3 | Ar-C H |

| 124.7 | Ar-C H |

| 124.5 | Ar-C H |

| 45.0 | C H-CH₂CH₃ |

| 32.0 | Ar-C H₂ |

| 30.0 | C H₂-CH(Et)- |

| 28.0 | CH-C H₂-CH₃ |

| 12.0 | CH₂-C H₃ |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 - 3020 | m | Aromatic C-H Stretch |

| 2960 - 2850 | s | Aliphatic C-H Stretch |

| 1605, 1490, 1455 | m | Aromatic C=C Bending |

| 1465 | m | CH₂ Bending |

| 1375 | m | CH₃ Bending |

| 745 | s | ortho-Disubstituted Benzene C-H Bending |

s = strong, m = medium

Table 4: Mass Spectrometry (GC-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 146 | 45 | [M]⁺ (Molecular Ion) |

| 117 | 100 | [M-C₂H₅]⁺ (Base Peak) |

| 115 | 40 | [M-C₂H₅-H₂]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 220 ppm

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

-

A drop of neat this compound liquid is placed directly onto the surface of a diamond attenuated total reflectance (ATR) crystal.

-

Alternatively, a thin film of the liquid can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) or Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or empty salt plates is recorded prior to the sample scan.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane (approximately 1 mg/mL).

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Physical properties of 1-Ethylindan (boiling point, melting point)

An In-depth Technical Guide to the Physical Properties of 1-Ethylindan

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling and melting points. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical data and an understanding of the experimental methodologies used to determine them.

Physical Properties of this compound

This compound, a derivative of indane, is a hydrocarbon with the chemical formula C₁₁H₁₄. Accurate knowledge of its physical properties is essential for its handling, purification, and use in various chemical syntheses.

Summary of Physical Data

The primary physical constants for this compound are summarized in the table below. These values are critical for predicting the compound's behavior under different experimental conditions.

| Physical Property | Value | Notes |

| Boiling Point | 222 °C | At 760 mmHg[1] |

| Melting Point | -1.5 °C | Estimated value[1] |

| Density | 0.936 g/cm³ |

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the boiling and melting points of organic compounds like this compound.

Determination of Boiling Point by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure organic compounds, this is typically determined by distillation.

Principle: Distillation separates components of a liquid mixture based on differences in their boiling points. By heating a liquid to its boiling point, the vapor can be collected and condensed back into a liquid, and the temperature of the vapor is recorded as the boiling point.

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Distillation head (still head)

-

Condenser

-

Thermometer

-

Receiving flask

-

Boiling chips

Procedure:

-

The this compound sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer is positioned in the distillation head such that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Cooling water is circulated through the outer jacket of the condenser.

-

The sample is heated gently. As the liquid boils, the vapor rises into the distillation head.

-

The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is condensing and dripping into the receiving flask.

Determination of Melting Point by Capillary Method

The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, the melting point is a sharp, well-defined temperature.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small amount of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to introduce a small amount of the compound.

-

The capillary tube is inverted and tapped gently to pack the sample into the sealed bottom. A sample height of 2-3 mm is sufficient.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Melting Point Determination.

References

An In-Depth Technical Guide to 1-Ethylindan

This technical guide provides a comprehensive overview of 1-Ethylindan, including its nomenclature, physicochemical properties, and relevant synthetic methodologies. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

The systematic and unambiguous naming of chemical compounds is critical for scientific communication. The standard nomenclature for this compound is established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 1-ethyl-2,3-dihydro-1H-indene[1]

Synonyms: this compound is also known by several other names and identifiers, which are listed below for comprehensive reference.[1][2][3]

-

This compound

-

Indan, 1-ethyl-

-

1-Ethyl-(2,3-dihydroindene)

-

1-Ethyl-[2,3-dihydroindene]

-

1-ethyl-indane

-

NSC38861

-

1H-Indene, 1-ethyl-2,3-dihydro-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ | [1][2][3] |

| Molecular Weight | 146.23 g/mol | [1][2] |

| CAS Number | 4830-99-3 | [1][2][3] |

| Density | 0.936 g/cm³ | [2] |

| Boiling Point | 222 °C at 760 mmHg | [2] |

| Melting Point | -1.5 °C (estimate) | [2] |

| Flash Point | 75.5 °C | [2] |

| Refractive Index | 1.523 | [2] |

| XLogP3 | 3.1 | [2] |

Experimental Protocols: Synthesis of Related Indanone Structures

While specific protocols for the direct synthesis of this compound are not extensively detailed in the provided search results, methods for the synthesis of structurally related 1-indanones are well-documented. These methods can often be adapted for the synthesis of substituted indanes. A general and efficient one-pot process for the preparation of 1-indanones from benzoic acids has been described.[4][5]

One-Pot Synthesis of 1-Indanones from Benzoic Acids:

This process involves the conversion of a substituted benzoic acid into its corresponding acyl chloride, followed by a Friedel-Crafts acylation with ethylene and a subsequent intramolecular Friedel-Crafts alkylation.[5]

-

Step 1: Acyl Chloride Formation: The starting benzoic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding benzoyl chloride.

-

Step 2: Friedel-Crafts Acylation: The generated benzoyl chloride reacts with ethylene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

-

Step 3: Intramolecular Friedel-Crafts Alkylation: The intermediate from the acylation step undergoes an intramolecular cyclization, also catalyzed by aluminum chloride, to yield the 1-indanone product.

This one-pot approach is noted for its scalability and cost-effectiveness, making it suitable for manufacturing various 1-indanone derivatives.[5]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the one-pot synthesis of 1-indanones, which are precursors and structurally related to this compound.

Caption: Logical workflow for the one-pot synthesis of 1-indanones.

References

Molecular weight and formula of 1-Ethylindan

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Ethylindan, alongside plausible experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Molecular and Physical Data

This compound, a derivative of indan, possesses a distinct set of physical and chemical properties. The fundamental molecular details and key physical constants are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ | [1][2] |

| Molecular Weight | 146.23 g/mol | [1][2] |

| CAS Number | 4830-99-3 | [1][2] |

| Density | 0.936 g/cm³ | [1] |

| Boiling Point | 222 °C at 760 mmHg | [1] |

| Flash Point | 75.5 °C | [1] |

| Refractive Index | 1.523 | [1] |

Synthesis of this compound: Experimental Protocols

Step 1: Friedel-Crafts Acylation of Indan to form 1-Acetylindan

Objective: To introduce an acetyl group onto the indan ring system, which will then be reduced to an ethyl group.

Materials:

-

Indan

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indan in dry DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

To this mixture, add acetyl chloride dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-acetylindan.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 1-Acetylindan to this compound

Objective: To reduce the ketone functionality of 1-acetylindan to a methylene group, yielding this compound. The Clemmensen reduction is a suitable method.

Materials:

-

1-Acetylindan (from Step 1)

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare zinc amalgam by adding zinc granules to a solution of mercuric chloride.

-

In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and 1-acetylindan.

-

Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of concentrated HCl may be added during the reflux period.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash carefully with water, followed by a saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Analytical Characterization Protocols

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and confirm its molecular weight.

Sample Preparation:

-

Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Equipped with a capillary column suitable for non-polar compounds (e.g., DB-5 or equivalent).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Scan Range: m/z 40-400.

Expected Results:

-

The gas chromatogram should show a single major peak corresponding to this compound.

-

The mass spectrum of this peak should exhibit a molecular ion (M⁺) peak at m/z 146, corresponding to the molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound by analyzing the chemical shifts and coupling patterns of its protons (¹H NMR) and carbons (¹³C NMR).

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

Instrumentation (Typical):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a one-dimensional proton spectrum. Expected signals would include aromatic protons, benzylic protons, and protons of the ethyl group.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. Expected signals would correspond to the different carbon environments in the molecule.

Logical Workflow and Diagrams

The synthesis and analysis of this compound follow a logical progression from starting materials to the final, characterized product.

References

The Versatile Building Block: Exploring the Potential of 1-Ethylindan in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indan scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a privileged structure in medicinal chemistry and organic synthesis. Its rigid framework and potential for stereoisomerism make it an attractive starting point for the design of novel therapeutics and functional materials. Among its various substituted derivatives, 1-Ethylindan emerges as a key building block, offering a unique combination of steric and electronic properties that can be exploited in a wide range of chemical transformations. This technical guide provides a comprehensive overview of the potential applications of this compound in organic chemistry, with a focus on its synthesis, functionalization, and the biological relevance of its derivatives.

Synthesis of the this compound Core

The primary route to this compound and related alkylindanes involves the catalytic alkylation of aromatic hydrocarbons. One established method involves the reaction of an appropriate alkylaromatic hydrocarbon with ethylene in the presence of an alkali metal hydride and an alkali metal aluminum hydride catalyst. This process is typically carried out at elevated temperatures (around 160-200°C) and pressures (at least 200 p.s.i.g.) to achieve efficient conversion.[1] The catalytic alkylation of indan itself with olefins, such as ethylene, in the presence of acidic catalysts also provides a direct pathway to this compound and other alkylated indanes.

A general workflow for the synthesis of this compound via catalytic alkylation is depicted below:

Potential Applications in Organic Synthesis

The this compound molecule, once synthesized, offers several avenues for further chemical modification, making it a valuable intermediate in the construction of more complex molecular architectures. The aromatic and aliphatic portions of the molecule can be selectively functionalized to introduce a variety of substituents, leading to a diverse library of derivatives.

Functionalization of the Aromatic Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. These reactions allow for the introduction of various functional groups, which can serve as handles for further transformations or as key pharmacophores in biologically active molecules. Potential functionalization reactions include:

-

Nitration: Introduction of a nitro group (-NO2), which can be subsequently reduced to an amino group (-NH2), a versatile functional group for amide bond formation, diazotization, and other transformations.

-

Sulfonation: Introduction of a sulfonic acid group (-SO3H), which can be converted to sulfonamides, sulfonyl chlorides, and other sulfur-containing functionalities.

-

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br), which are useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds.

-

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively, to further elaborate the carbon skeleton.

The logical relationship for the functionalization of the aromatic ring of this compound can be visualized as follows:

Transformations of the Aliphatic Ring

The cyclopentane ring of this compound can also be functionalized, primarily through oxidation reactions. Catalytic oxidation, for instance, using air or oxygen with catalysts like vanadium pentoxide, can lead to the formation of valuable dicarboxylic acids.[1] These dicarboxylic acids can serve as monomers for polymerization or as starting materials for the synthesis of other complex molecules.

Biological Significance of Indan Derivatives

While specific biological activity data for this compound itself is not extensively documented in publicly available literature, the broader class of indane and indanone derivatives has shown significant promise in drug discovery. These compounds have been reported to exhibit a wide range of pharmacological activities, including:

-

Antiviral

-

Anti-inflammatory

-

Analgesic

-

Antimalarial

-

Antibacterial

-

Anticancer

The indane framework is a key component of several approved drugs and clinical candidates, highlighting its importance as a pharmacophore. The synthesis and biological evaluation of various substituted indane-1,3-dione derivatives have been a subject of interest, with some compounds showing moderate anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities.[2][3]

Experimental Protocols

General Procedure for Catalytic Alkylation of Indan:

-

Catalyst Preparation: In a dry, inert atmosphere, prepare the alkali metal hydride and alkali metal aluminum hydride catalyst slurry in a suitable high-boiling solvent.

-

Reaction Setup: Charge a high-pressure autoclave with indan and the catalyst slurry.

-

Reaction Conditions: Seal the autoclave, purge with an inert gas, and then pressurize with ethylene to the desired pressure (e.g., >200 p.s.i.g.). Heat the mixture to the reaction temperature (e.g., 160-200°C) with vigorous stirring.

-

Work-up: After the reaction is complete (monitored by GC or TLC), cool the autoclave to room temperature and carefully vent the excess ethylene. Quench the reaction mixture with a suitable reagent to deactivate the catalyst.

-

Purification: Extract the organic layer, wash with brine, and dry over an anhydrous drying agent. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Note: This is a generalized procedure and the specific conditions (catalyst loading, solvent, temperature, pressure, and reaction time) would need to be optimized for optimal yield and purity.

Conclusion

This compound represents a valuable and versatile building block in organic synthesis. Its straightforward synthesis via catalytic alkylation and the potential for selective functionalization of both its aromatic and aliphatic rings make it an attractive starting material for the construction of a diverse range of complex molecules. The established biological significance of the broader indane class of compounds further underscores the potential of this compound derivatives in the development of novel therapeutic agents. Further research into the specific reactions and biological activities of this compound and its derivatives is warranted to fully unlock the potential of this promising chemical entity.

References

Methodological & Application

1-Ethylindan: A Versatile Starting Material in the Synthesis of Pharmacologically Active Compounds

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for utilizing 1-ethylindan as a starting material in the synthesis of valuable intermediates, particularly 1-ethyl-1-indanone. This ketone serves as a key building block for the synthesis of various pharmacologically active molecules. The protocols outlined herein focus on the practical benzylic oxidation of this compound and subsequent derivatization, offering a pathway to novel therapeutic agents.

Introduction: The Potential of the Indan Scaffold

The indan scaffold is a prominent structural motif in a multitude of biologically active compounds. Its rigid bicyclic framework provides a valuable template for the design of molecules with specific spatial orientations, crucial for effective interaction with biological targets. Derivatives of indanone, in particular, have demonstrated a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1] this compound, a readily available starting material, offers a convenient entry point to this versatile class of compounds.

Synthetic Applications of this compound

The primary application of this compound in organic synthesis is its conversion to more functionalized derivatives, which can then be elaborated into complex, biologically active molecules. A key transformation is the oxidation of the benzylic position to afford 1-ethyl-1-indanone. This ketone is a versatile intermediate for further synthetic manipulations.

Benzylic Oxidation of this compound to 1-Ethyl-1-Indanone

The benzylic C-H bond in this compound is susceptible to oxidation, providing a direct route to 1-ethyl-1-indanone. Various oxidizing agents can be employed for this transformation.

Table 1: Comparison of Oxidation Methods for Indane Derivatives

| Oxidant/Catalyst System | Substrate | Product | Yield (%) | Reference |

| NaClO / tert-butyl hydroperoxide | Indane | 1-Indanone | 94 | [1] |

| DDQ | Indane | 1-Indanone | - | [1] |

| Poly(ethylene glycol)-supported Ru complex | Indane | 1-Indanone | 99 | [1] |

| SiO₂-supported iodoarene–RuCl₃ | Indane | 1-Indanone | 92 | [1] |

While specific yields for the oxidation of this compound are not extensively reported in the reviewed literature, the high yields obtained with the parent indane suggest that these methods are readily adaptable.

Experimental Protocols

Protocol 1: Catalytic Oxidation of this compound using tert-Butyl Hydroperoxide (TBHP)

This protocol is adapted from general procedures for the benzylic oxidation of indanes.[1]

Materials:

-

This compound

-

tert-Butyl hydroperoxide (TBHP, 70% in water)

-

Ruthenium(III) chloride (RuCl₃) or a supported ruthenium catalyst

-

Dichloromethane (DCM) or another suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane, add the ruthenium catalyst (0.1-1 mol%).

-

To this mixture, add tert-butyl hydroperoxide (2.0-3.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-ethyl-1-indanone.

Further Functionalization: Towards Pharmacologically Active Molecules

1-Ethyl-1-indanone is a valuable precursor for the synthesis of various bioactive molecules. For instance, the indanone core is central to the structure of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. While the direct synthesis of Donepezil from 1-ethyl-1-indanone is not reported, the latter can be a starting point for analogs or other indanone-based therapeutic agents. The synthesis of 2-benzylidene-1-indanone derivatives, which have shown anti-inflammatory activity, represents a potential synthetic route.[2]

Logical Workflow and Synthetic Pathways

The following diagrams illustrate the synthetic utility of this compound.

Caption: Synthetic pathway from this compound to bioactive molecules.

The benzylic oxidation of this compound provides a key intermediate, 1-ethyl-1-indanone, which can be further elaborated to access a variety of pharmacologically relevant compounds.

Caption: Experimental workflow for the oxidation of this compound.

Conclusion

This compound serves as a practical and accessible starting material for the synthesis of 1-ethyl-1-indanone, a versatile intermediate in medicinal chemistry. The benzylic oxidation protocols, adapted from established methods for the parent indane, provide a reliable route to this key building block. Further exploration of the synthetic transformations of 1-ethyl-1-indanone is anticipated to yield novel compounds with significant therapeutic potential, particularly in the areas of neurodegenerative and inflammatory diseases. The information and protocols provided herein are intended to facilitate research and development in this promising area of organic synthesis and drug discovery.

References

Application Note: The Use of 1-Ethylindan as an Internal Standard in Gas Chromatography for the Analysis of Volatile Aromatic Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide on the use of 1-ethylindan as an internal standard (IS) for the quantitative analysis of volatile aromatic compounds by gas chromatography (GC). While specific application notes for this compound are not widely documented, its physicochemical properties make it a theoretically suitable internal standard for analytes such as benzene, toluene, ethylbenzene, and xylenes (BTEX) and other similar aromatic hydrocarbons. This application note offers a generalized protocol, discusses the principles of internal standardization, and provides examples of data handling and visualization.

Introduction to Internal Standards in Gas Chromatography

Internal standards are essential in quantitative gas chromatography for improving the precision and accuracy of results.[1][2] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples.[1] Its purpose is to correct for variations in injection volume, solvent evaporation, and instrument response, thereby minimizing experimental error.[1][2] The quantification is based on the ratio of the analyte peak area to the internal standard peak area, which remains constant even if the absolute peak areas vary.[1]

Key criteria for selecting a suitable internal standard include:

-

It should be chemically similar to the analytes of interest.[1][2]

-

It must be well-resolved from the analytes and any matrix components.[1]

-

It should not be present in the original sample matrix.[1][2]

-

It should be stable and not react with the sample components.

-

It should have a retention time close to the analytes of interest.

This compound as a Potential Internal Standard

This compound is a non-polar aromatic hydrocarbon with properties that make it a strong candidate as an internal standard for the analysis of other volatile aromatic compounds.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Chemical Formula | C11H14 | [3][4] |

| Molecular Weight | 146.23 g/mol | [3][4] |

| Boiling Point | 222 °C | [3] |

| Density | 0.936 g/cm³ | [3] |

| Flash Point | 75.5 °C | [3] |

| Refractive Index | 1.523 | [3] |

Its aromatic structure is similar to that of BTEX and other related compounds, suggesting it will behave similarly during chromatographic separation. Its boiling point of 222°C ensures it will elute within a reasonable time frame for most analyses of volatile to semi-volatile aromatics. Furthermore, it is not a common environmental contaminant, reducing the likelihood of its presence in unknown samples.

Experimental Protocol (Generalized)

This protocol outlines the general steps for using this compound as an internal standard for the quantification of volatile aromatic compounds (e.g., BTEX) in a sample matrix (e.g., water or soil extract) using GC with Flame Ionization Detection (GC-FID).

3.1. Materials and Reagents

-

This compound (purity ≥ 98%)

-

Analytes of interest (e.g., Benzene, Toluene, Ethylbenzene, Xylenes)

-

High-purity solvent (e.g., Methanol or Hexane)

-

Volumetric flasks and pipettes

-

GC vials with septa

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).

3.2. Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

-

Analyte Stock Solution (Analyte Stock): Prepare a stock solution of the analytes of interest in a similar manner (e.g., 1000 µg/mL of each BTEX compound).

-

Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the Analyte Stock to volumetric flasks. To each flask, add a constant, known amount of the IS Stock. Dilute to the mark with the solvent. This ensures that the concentration of the internal standard is the same in all calibration standards, while the analyte concentrations form a calibration curve.

3.3. Sample Preparation

-

Accurately measure a known volume or weight of the sample.

-

If necessary, perform an extraction of the analytes from the sample matrix into a suitable solvent.

-

To a known volume of the sample extract, add a precise volume of the IS Stock solution to achieve the same concentration of this compound as in the calibration standards.

3.4. GC-FID Analysis

-

Injection: Inject a fixed volume (e.g., 1 µL) of each calibration standard and sample into the GC.

-

GC Conditions (Example):

-

Inlet Temperature: 250 °C

-

Oven Program: 50 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow rate.

-

Detector Temperature: 300 °C

-

-

Data Acquisition: Record the chromatograms and integrate the peak areas for the analytes and the internal standard.

Data Analysis and Quantitative Data

4.1. Calculation of Response Factors (RF)

The relative response factor (RRF) for each analyte is calculated from the analysis of the calibration standards using the following equation:

RRF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

Table 1: Example Data for Calibration Curve and Response Factor Calculation

| Standard Level | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Area | IS Area | Response Ratio (Areaanalyte/AreaIS) | RRF |

| 1 | 1.0 | 10 | 10,500 | 100,000 | 0.105 | 1.05 |

| 2 | 5.0 | 10 | 53,000 | 101,000 | 0.525 | 1.05 |

| 3 | 10.0 | 10 | 104,000 | 99,500 | 1.045 | 1.045 |

| 4 | 25.0 | 10 | 260,000 | 99,000 | 2.626 | 1.05 |

| 5 | 50.0 | 10 | 525,000 | 100,500 | 5.224 | 1.045 |

| Average RRF | 1.048 |

4.2. Quantification of Analytes in Samples

The concentration of each analyte in the sample is calculated using the average RRF determined from the calibration curve:

Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RRF)

Table 2: Example Quantification of an Unknown Sample

| Sample ID | Analyte | Analyte Area | IS Area | Response Ratio | IS Conc. (µg/mL) | Calculated Analyte Conc. (µg/mL) |

| Sample 1 | Benzene | 78,000 | 99,800 | 0.782 | 10 | 7.46 |

| Sample 1 | Toluene | 152,000 | 99,800 | 1.523 | 10 | 14.53 |

Visualizations

Experimental Workflow Diagram:

Caption: Experimental workflow for quantitative analysis using an internal standard.

Internal Standard Calibration Logic:

Caption: Logic for internal standard calibration and quantification.

Conclusion

The use of an internal standard is a robust technique for enhancing the quality of quantitative data in gas chromatography. Based on its physicochemical properties, this compound is a promising internal standard for the analysis of volatile aromatic compounds. The generalized protocol provided herein serves as a template for method development. It is crucial to perform method-specific validation to ensure the suitability of this compound for the particular analytes and sample matrix being investigated. This includes verifying the absence of co-elution, assessing linearity, and determining the appropriate concentration range for both the internal standard and the analytes.

References

Application Note: A Protocol for the Synthesis of 1-Ethylindan Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Ethylindan and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural features. This document provides a detailed three-step protocol for the synthesis of this compound, starting from the commercially available precursor, 1-indanone. The synthesis involves a Grignard reaction to introduce the ethyl group, followed by dehydration to form an intermediate alkene, and subsequent catalytic hydrogenation to yield the final saturated product. This protocol is designed to be a reliable method for producing this compound in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the this compound synthesis protocol. The yields are representative of typical outcomes for these types of reactions.

| Step | Reaction | Starting Material | Key Reagents | Product | Molar Ratio (Reagent:SM) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Grignard Reaction | 1-Indanone | Ethylmagnesium bromide | 1-Ethyl-1-hydroxyindan | 1.2 : 1 | 0 to RT | 2 | 85-95 |

| 2 | Dehydration | 1-Ethyl-1-hydroxyindan | p-Toluenesulfonic acid | 1-Ethylindene | Catalytic | 80 | 1 | 80-90 |

| 3 | Catalytic Hydrogenation | 1-Ethylindene | H₂, 10% Pd/C | This compound | Catalytic | RT | 4 | >95 |

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-1-hydroxyindan via Grignard Reaction

Principle: This step involves the nucleophilic addition of an ethyl group to the carbonyl carbon of 1-indanone using a Grignard reagent (ethylmagnesium bromide). The reaction forms a tertiary alcohol, 1-ethyl-1-hydroxyindan.

Materials:

-

1-Indanone

-

Ethylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-indanone (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add ethylmagnesium bromide (1.2 eq) solution dropwise from a dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1.5 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 1-ethyl-1-hydroxyindan, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Ethylindene via Dehydration

Principle: The tertiary alcohol, 1-ethyl-1-hydroxyindan, is dehydrated under acidic conditions to form the more stable alkene, 1-ethylindene. p-Toluenesulfonic acid is used as the catalyst.

Materials:

-

1-Ethyl-1-hydroxyindan (from Step 1)

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask with a Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

Procedure:

-

Place the crude 1-ethyl-1-hydroxyindan (1.0 eq) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add toluene and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Heat the mixture to reflux (approximately 80 °C) and collect the water in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1 hour).

-

Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure. The crude 1-ethylindene can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound via Catalytic Hydrogenation

Principle: The carbon-carbon double bond of 1-ethylindene is reduced to a single bond using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[1][2][3] This reaction, known as catalytic hydrogenation, yields the final product, this compound.[1][2][3]

Materials:

-

1-Ethylindene (from Step 2)

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr shaker or a balloon filled with H₂)

-

Celite®

Procedure:

-

Dissolve 1-ethylindene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

-

Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the substrate).

-

Seal the flask and purge the system with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake (typically 4 hours).

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to afford this compound as a colorless oil. The product is often of high purity and may not require further purification.

Visualizations

Synthetic Workflow for this compound

References

Application of 1-Ethylindan in Medicinal Chemistry Research: A Scarcity of Direct Evidence and a Look at the Broader Indane Scaffold

While 1-Ethylindan itself is not prominently featured in medicinal chemistry literature as a standalone pharmacophore, the indane scaffold to which it belongs is a privileged structure in drug discovery. Extensive research has been conducted on indane derivatives, revealing a wide spectrum of biological activities. This report summarizes the known applications of the broader indane class and provides general protocols and workflows relevant to the field, acknowledging the absence of specific data for this compound.

The indane chemical structure, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, serves as a versatile framework for the development of therapeutic agents.[1] Modifications to this core structure, including the introduction of various substituents, have led to the discovery of compounds with significant pharmacological effects.

Biological Activities of Indane Derivatives

Research into indane-containing molecules has unveiled a diverse range of biological activities. The primary areas of investigation include:

-

Antiviral Agents: Certain indane derivatives have shown potential in combating viral infections.[2]

-

Anti-inflammatory and Analgesic Effects: The indane structure is a component of compounds that exhibit anti-inflammatory and pain-relieving properties.[2]

-

Antimicrobial and Antimalarial Activity: Derivatives of indane have been explored for their efficacy against bacterial, fungal, and malarial pathogens.[2]

-

Anticancer Properties: The indane scaffold has been incorporated into molecules designed to inhibit cancer cell growth.[2][3]

-

Neuroprotective Agents: Notably, the indane moiety is a key component of drugs developed for the treatment of neurodegenerative diseases like Alzheimer's disease.[2][4]

General Synthetic Approaches to Indane Derivatives

Example Protocol: Synthesis of an Indanone Derivative

The following is a generalized protocol for the synthesis of an indanone derivative, based on a reported procedure for a related compound.[5] This protocol is for illustrative purposes and would require significant adaptation for the specific synthesis of this compound.

Materials:

-

1-Indanone

-

Acetaldehyde

-

Ethanol

-

20% Ethanolic Potassium Hydroxide (KOH) solution

-

Water

Procedure:

-

A solution of acetaldehyde in ethanol is prepared.

-

This solution is added to a stirred solution of 1-indanone in 20% ethanolic KOH.

-

The reaction mixture is stirred at room temperature for 6 hours.

-

The mixture is then poured into water and left to stand overnight.

-

The resulting precipitated solid is collected by filtration.

-

The solid product is washed with water, dried, and recrystallized from ethanol.

Structure-Activity Relationship (SAR)

The biological activity of indane derivatives is highly dependent on the nature and position of substituents on the indane core.[6] The systematic modification of these substituents allows medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. For instance, in the development of selective agonists for the estrogen receptor beta (ERβ), the introduction of a nitrile group at the 1-position of the indane ring was found to enhance selectivity.[2]

Drug Discovery Workflow for Indane Derivatives

The development of new drugs based on the indane scaffold typically follows a structured workflow, from initial discovery to preclinical evaluation.

Conclusion

While direct applications of this compound in medicinal chemistry are not well-documented, the broader family of indane derivatives represents a rich source of pharmacologically active compounds. The versatility of the indane scaffold allows for the generation of diverse chemical libraries, which can be screened for a multitude of biological targets. Further research may yet uncover specific roles for this compound or its close analogues in the development of novel therapeutics. For now, the indane structure as a whole continues to be a valuable starting point for medicinal chemists.

References

- 1. echemi.com [echemi.com]

- 2. Synthesis and structure-activity relationships of 1-benzylindane derivatives as selective agonists for estrogen receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Ethylindan | C11H14 | CID 41747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–activity relationship - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Chromatographic Separation of 1-Ethylindan

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylindan is a hydrocarbon compound that can be synthesized through various organic reactions, most notably via Friedel-Crafts alkylation of indane or a related precursor. Following synthesis, the reaction mixture typically contains the desired this compound product, unreacted starting materials, potential isomers (e.g., 2-ethylindan), and other byproducts. Effective purification is crucial to isolate this compound for subsequent use in research, development, and quality control. This document provides detailed application notes and protocols for the chromatographic separation of this compound from typical reaction mixtures using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Application Notes

Chromatographic techniques are essential for both the analysis and purification of this compound from complex mixtures. The choice between Gas Chromatography and High-Performance Liquid Chromatography depends on the specific requirements of the analysis, such as the volatility of the components, the required resolution, and the scale of the separation (analytical versus preparative).

-

Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds.[1] Given that this compound is a relatively volatile hydrocarbon, GC is well-suited for its analysis. It can be used to determine the purity of a sample, identify and quantify the components of a reaction mixture, and assess the efficiency of a synthesis. The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a column.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can be applied to a wide range of compounds, including those that are not sufficiently volatile for GC. For the separation of non-polar compounds like this compound and its isomers, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.[2] HPLC can be employed for both analytical and preparative scale separations, allowing for the isolation of pure this compound for further studies.

Experimental Protocols

The following are detailed protocols for the separation of this compound from a reaction mixture. These protocols are based on established principles for the separation of alkylated aromatic hydrocarbons.

Gas Chromatography (GC) Protocol for Analysis of this compound

This protocol outlines a method for the analytical separation and quantification of this compound in a reaction mixture.

1. Sample Preparation:

- Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

- Dissolve the sample in a suitable solvent, such as dichloromethane or hexane, and dilute to the mark.

- If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is recommended for unambiguous peak identification. A Flame Ionization Detector (FID) can be used for routine quantification.

- Injection: Inject 1 µL of the prepared sample into the GC.

- Chromatographic Conditions: The following table summarizes the recommended GC conditions.

| Parameter | Value |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (split ratio 50:1) |

| Oven Program | - Initial Temperature: 80 °C, hold for 2 min- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Transfer Line | 280 °C |

| MS Ion Source | 230 °C |

| MS Quadrupole | 150 °C |

| FID Temperature | 300 °C |

3. Data Analysis:

- Identify the peaks in the chromatogram based on their retention times and, if using MS, their mass spectra. The retention time is the time it takes for a compound to travel from the injector to the detector.[3]

- Quantify the relative amounts of each component by integrating the peak areas. The percentage of each component can be calculated by dividing the area of a single peak by the total area of all peaks.[3]

High-Performance Liquid Chromatography (HPLC) Protocol for Purification of this compound

This protocol describes a reversed-phase HPLC method suitable for the preparative separation of this compound from its isomers and other non-polar byproducts.

1. Sample Preparation:

- Dissolve the crude reaction mixture in the mobile phase at a concentration suitable for preparative injection (e.g., 10-50 mg/mL).

- Filter the solution through a 0.45 µm syringe filter to remove any insoluble material.

2. HPLC Purification:

- Instrumentation: A preparative HPLC system equipped with a UV detector is required.

- Injection: Inject an appropriate volume of the prepared sample onto the column.

- Chromatographic Conditions: The following table outlines the recommended HPLC conditions.

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v) |

| Flow Rate | 4.0 mL/min |

| Column Temperature | Ambient (or controlled at 25 °C) |

| Detection | UV at 254 nm |

3. Fraction Collection and Analysis:

- Monitor the chromatogram and collect the fractions corresponding to the this compound peak.

- Analyze the collected fractions by analytical HPLC or GC-MS to confirm purity.

- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Representative GC Retention Times for Components of a this compound Reaction Mixture

| Compound | Retention Time (min) |

| Indane | 8.5 |

| 2-Ethylindan | 10.2 |

| This compound | 10.5 |

| Diethylindan | 12.8 |

Note: Retention times are approximate and may vary depending on the specific instrument and conditions.

Table 2: Representative HPLC Retention Times for Components of a this compound Reaction Mixture

| Compound | Retention Time (min) |

| Indane | 4.2 |

| 2-Ethylindan | 5.8 |

| This compound | 6.3 |

| Diethylindan | 8.1 |

Note: Retention times are approximate and may vary depending on the specific instrument and conditions.

Visualizations

Caption: Workflow for chromatographic separation of this compound.

Caption: Factors influencing chromatographic separation.

References

Application Notes & Protocols for the Quantification of 1-Ethylindan

These application notes provide detailed methodologies for the quantitative analysis of 1-Ethylindan in various sample matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and chemical analysis.

Introduction

This compound is an aromatic hydrocarbon.[1] Accurate and precise quantification of this compound is crucial for various applications, including pharmacokinetic studies, quality control, and impurity profiling. This document outlines two robust analytical methods for its determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

General Sample Preparation Workflow

A critical step in quantitative analysis is the effective preparation of the sample to ensure it is representative and free from interfering components.[2][3][4] The general workflow for sample preparation prior to chromatographic analysis is depicted below.

Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the sensitive and selective quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

-

To 1 mL of the sample (e.g., plasma, cell lysate), add 10 µL of an internal standard (IS) solution (e.g., 1-Propylindan, 10 µg/mL in methanol).

-

Add 3 mL of a suitable extraction solvent (e.g., hexane or ethyl acetate).

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 60°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |

| Transfer Line Temp | 280°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | This compound: 146.1 (Quantifier), 117.1 (Qualifier) IS: 160.1 (Quantifier), 117.1 (Qualifier) |

3. Calibration Standards

Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound (e.g., 1, 5, 10, 50, 100, 500 ng/mL). Process these standards using the same sample preparation protocol.

Quantitative Data Summary (GC-MS)

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy (% Recovery) | 95.2% - 104.5% |

| Precision (% RSD) | < 7% |

Method 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method is suitable for routine analysis and can be adapted for various sample types.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

-

Load 1 mL of the sample onto the cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

-

Elute the this compound with 2 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

2. HPLC Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | Diode Array Detector (DAD) |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

| Run Time | 10 minutes |

3. Calibration Standards

Prepare calibration standards in the mobile phase at concentrations ranging from 0.1 to 50 µg/mL.

Quantitative Data Summary (HPLC)

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 97.8% - 102.3% |

| Precision (% RSD) | < 5% |

Method Validation Workflow

The validation of an analytical method is essential to ensure its reliability, accuracy, and precision. The following diagram illustrates the key steps in the method validation process.

References

Application Notes and Protocols: 1-Ethylindan in the Synthesis of Polycyclic Aromatic Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Introduction: The Potential of 1-Ethylindan as a PAH Precursor

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of molecules with applications in materials science, organic electronics, and as scaffolds in medicinal chemistry. The development of novel and efficient synthetic routes to functionalized PAHs is an ongoing area of research. This compound, a substituted indan derivative, presents a potential starting material for the synthesis of specific PAHs through aromatization reactions.

This application note details a proposed method for the catalytic dehydrogenation of this compound to yield a substituted acenaphthylene derivative, a tricyclic aromatic hydrocarbon. The protocol is based on analogous transformations of hydroaromatic compounds, which are commonly aromatized using a palladium on carbon (Pd/C) catalyst at elevated temperatures. This method offers a plausible and experimentally feasible approach to expanding the synthetic utility of this compound.

Proposed Synthetic Pathway

The proposed synthesis involves the catalytic dehydrogenation of this compound. This reaction is anticipated to proceed via the removal of hydrogen atoms from the indan system, leading to the formation of new aromatic rings. The expected major product is an ethyl-substituted acenaphthylene, formed through the aromatization of the five-membered ring and subsequent rearrangement or cyclization.

Reaction Scheme:

This transformation leverages the thermodynamic driving force of forming a stable, extended aromatic system.

Experimental Protocol: Catalytic Dehydrogenation of this compound

This protocol provides a detailed methodology for the proposed synthesis.

Materials:

-

This compound (Substrate)

-

Palladium on Carbon (10% Pd/C) (Catalyst)

-

High-boiling point, inert solvent (e.g., diphenyl ether, decalin)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer)

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Celite or silica gel plug)

-

Rotary evaporator

-

Solvents for extraction and purification (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup:

-

Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and an inert gas inlet.

-

Ensure all glassware is thoroughly dried before use.

-

Place the flask in a heating mantle.

-

-

Charging the Reactor:

-

To the flask, add this compound (1.0 eq).

-

Add the inert solvent (e.g., diphenyl ether) to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).

-

-

Inerting the System:

-

Flush the system with an inert gas (argon or nitrogen) for 10-15 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

-

-

Reaction Conditions:

-

Begin stirring the reaction mixture.

-

Gradually heat the mixture to a high temperature (typically in the range of 200-300 °C, depending on the solvent). The reaction progress can be monitored by observing the evolution of hydrogen gas (which should be safely vented).

-

Maintain the reaction at this temperature for several hours (e.g., 4-24 hours). Reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS or TLC.

-

-

Work-up and Purification:

-

After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Filter the mixture through a pad of Celite or silica gel to remove the Pd/C catalyst. Wash the filter cake with the same solvent to ensure all the product is collected.

-